molecular formula C6H6F3N3O B108244 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 16097-61-3

4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B108244
CAS No.: 16097-61-3
M. Wt: 193.13 g/mol
InChI Key: UZXBRMTVBHRLIR-UHFFFAOYSA-N
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Description

4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a methoxy group at the 4-position, a trifluoromethyl group at the 6-position, and an amino group at the 2-position

Scientific Research Applications

4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.

    Materials Science:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloro-5-methoxypyrimidine.

    Amination Reaction: The 4,6-dichloro-5-methoxypyrimidine undergoes an amination reaction with ammonia or an amine source to introduce the amino group at the 2-position.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine: Similar structure but with a methyl group instead of a methoxy group.

    4-Chloro-6-(trifluoromethyl)-2-pyrimidinamine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methoxy-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c1-13-4-2-3(6(7,8)9)11-5(10)12-4/h2H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXBRMTVBHRLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345661
Record name 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16097-61-3
Record name 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4-ethoxy-6-trifluoromethylpyrimidine of melting point 114°-116° C. was obtained in a similar manner by reacting 2-amino-4-chloro-6-trifluoromethylpyrimidine with sodium methylate in ethanol.
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sodium methylate
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